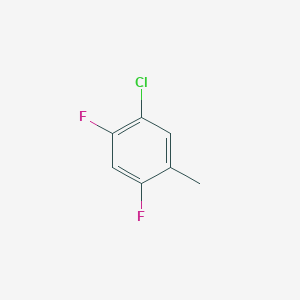

1-Chloro-2,4-difluoro-5-methylbenzene

Description

Significance of Fluorine and Chlorine Substitution in Aromatic Systems

Chlorine, while also electronegative, is less so than fluorine and possesses a larger atomic radius. This difference in size and electronegativity leads to variations in bond lengths, bond strengths, and steric hindrance, further diversifying the chemical behavior of chlorinated aromatic compounds compared to their fluorinated counterparts. The presence of both fluorine and chlorine atoms on the same aromatic ring, as seen in 1-Chloro-2,4-difluoro-5-methylbenzene, creates a complex interplay of these electronic and steric effects, offering unique opportunities for synthetic chemists to exploit.

Overview of this compound within Polyhalogenated Aromatics

This compound, also known by its synonym 5-chloro-2,4-difluorotoluene, is a polyhalogenated aromatic compound that has garnered interest as a versatile intermediate in organic synthesis. Its structure, featuring a chlorine atom, two fluorine atoms, and a methyl group strategically positioned on the benzene (B151609) ring, provides multiple reactive sites for further functionalization.

Below are some of the key identifiers and properties of this compound:

| Property | Value |

| CAS Number | 885267-23-2 guidechem.com |

| Molecular Formula | C₇H₅ClF₂ guidechem.com |

| Molecular Weight | 162.56 g/mol guidechem.com |

| Synonyms | 5-chloro-2,4-difluorotoluene, Benzene, 1-chloro-2,4-difluoro-5-methyl- guidechem.com |

While specific, in-depth research on this compound is not as extensive as for some other polyhalogenated aromatics, its structural motifs are present in various molecules of industrial and pharmaceutical importance. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of more complex molecules where precise control over the introduction of different functional groups is paramount. The presence of the methyl group also offers a site for benzylic functionalization, further expanding its synthetic utility.

The study of such polyhalogenated methylbenzenes is crucial for the development of new synthetic methodologies and the discovery of novel compounds with desired biological or material properties. The distinct reactivity conferred by the combination of chlorine, fluorine, and a methyl group on an aromatic ring continues to be an active area of investigation in advanced organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF2 |

|---|---|

Molecular Weight |

162.56 g/mol |

IUPAC Name |

1-chloro-2,4-difluoro-5-methylbenzene |

InChI |

InChI=1S/C7H5ClF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 |

InChI Key |

RHLAJEKVHZLEFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2,4 Difluoro 5 Methylbenzene and Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules. slideshare.net For fluorinated aromatic compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of the molecular framework, connectivity, and the electronic environment of the nuclei.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of 1-chloro-2,4-difluoro-5-methylbenzene is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern.

Aromatic Region: The two protons on the aromatic ring (H-3 and H-6) are in different chemical environments and are expected to appear as complex multiplets.

H-3: This proton is flanked by two fluorine atoms (at C-2 and C-4). It will exhibit coupling to the adjacent H-6 proton (meta coupling, ⁴JHH) and to the fluorine atoms (³JHF at C-4 and ⁴JHF at C-2). This would likely result in a doublet of doublets of doublets (ddd) or a more complex multiplet.

H-6: This proton is adjacent to the chlorine-bearing carbon (C-1) and the methyl-bearing carbon (C-5). It will show meta coupling to H-3 (⁴JHH) and likely a long-range coupling to the fluorine at C-4 (⁴JHF). This signal is expected to be a doublet of doublets (dd) or a broader multiplet.

Aliphatic Region: The methyl (CH₃) group at the C-5 position is expected to appear as a singlet. However, long-range coupling to the adjacent fluorine atom at C-4 (⁴JHF) might cause the singlet to be broadened or split into a narrow doublet.

The analysis of these splitting patterns and the magnitude of the coupling constants (J-values) are crucial for assigning the specific positions of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.0 - 7.3 | ddd | ⁴JHH, ³JHF, ⁴JHF |

| H-6 | 7.2 - 7.5 | dd | ⁴JHH, ⁴JHF |

| -CH₃ | 2.2 - 2.4 | s (or d) | ⁴JHF (if resolved) |

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The broadband proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are significantly influenced by the electronegativity of the attached substituents (F > Cl > C). libretexts.org

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms.

C-2 and C-4: These carbons are directly bonded to fluorine atoms and will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine.

C-1, C-3, and C-5: These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings to the fluorine atoms, appearing as doublets or triplets.

C-6 and -CH₃: These carbons are further away from the fluorine atoms and may show small, long-range couplings or appear as singlets.

The specific chemical shifts and C-F coupling patterns are diagnostic for the substitution pattern on the aromatic ring. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-Cl) | 125 - 135 | dd | ²JCF, ³JCF |

| C-2 (C-F) | 155 - 165 | d | ¹JCF |

| C-3 (C-H) | 115 - 125 | dd | ²JCF, ³JCF |

| C-4 (C-F) | 155 - 165 | d | ¹JCF |

| C-5 (C-CH₃) | 130 - 140 | d | ²JCF |

| C-6 (C-H) | 120 - 130 | d | ³JCF |

| -CH₃ | 15 - 25 | s | - |

Fluorine-19 (¹⁹F) NMR Applications for Fluorinated Aromatics

Fluorine-19 NMR is a highly sensitive and powerful tool for the analysis of organofluorine compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgacs.org Furthermore, ¹⁹F NMR spectra exhibit a very wide range of chemical shifts, which makes the signals highly sensitive to the local electronic environment and reduces the likelihood of signal overlap, even in complex molecules. azom.com

For this compound, the two fluorine atoms are in non-equivalent chemical environments and are therefore expected to produce two distinct signals in the ¹⁹F NMR spectrum.

F-2: The fluorine at C-2 is positioned between a chlorine atom and a C-H group.

F-4: The fluorine at C-4 is positioned between a C-H group and a methyl group.

These signals would not be simple singlets. They would be split into multiplets due to:

F-F coupling: Coupling between the two fluorine nuclei (F-2 and F-4).

F-H coupling: Coupling to nearby protons, primarily H-3.

The interpretation of these coupling patterns provides definitive information about the relative positions of the fluorine atoms and other substituents on the aromatic ring. nih.gov

Two-Dimensional (2D) NMR Techniques for Positional Confirmation

While 1D NMR spectra provide essential data, complex splitting patterns can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide correlation data that unambiguously establishes atomic connectivity, confirming the specific isomeric structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-3 and H-6, confirming their meta relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments identify which protons are directly attached to which carbons. It would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for confirming substitution patterns on an aromatic ring. nih.gov It reveals long-range (typically 2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

The methyl protons to C-4, C-5, and C-6.

H-3 to carbons C-1, C-2, C-4, and C-5.

H-6 to carbons C-1, C-2, C-4, and C-5.

These correlations form a connectivity map that allows for the unequivocal assignment of all atoms and confirms the 1-chloro-2,4-difluoro-5-methyl substitution pattern, distinguishing it from all other possible isomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Accurate-Mass MS for Compound Identity

High-resolution mass spectrometry (HRMS), or accurate-mass MS, measures the mass of a molecule with very high precision (typically to within 5 ppm). youtube.com This allows for the determination of a compound's elemental formula, as each unique formula has a specific theoretical exact mass based on the masses of its constituent isotopes. rsc.org

For this compound (C₇H₅ClF₂), the theoretical exact mass can be calculated. A crucial feature in its mass spectrum would be the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which are separated by two mass units. This results in two prominent molecular ion peaks in the mass spectrum: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. Observing this pattern and confirming that the measured accurate mass matches the calculated value for C₇H₅ClF₂ provides strong evidence for the compound's identity.

Table 3: Predicted Accurate-Mass Data for this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) | Expected Relative Abundance (%) |

| [C₇H₅³⁵ClF₂]⁺ | C=12.000000, H=1.007825, ³⁵ Cl=34 .968853, F=18.998403 | 162.00478 | ~100 |

| [C₇H₅³⁷ClF₂]⁺ | C=12.000000, H=1.007825, ³⁷ Cl=36 .965903, F=18.998403 | 164.00183 | ~32 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its related isomers. In the synthesis of halogenated aromatic compounds, a mixture of products including positional isomers is often formed. GC-MS provides the necessary resolution and detection capabilities to analyze these complex mixtures effectively.

The gas chromatograph component separates the individual compounds from the mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase (typically helium). Compounds with different boiling points and polarities will elute from the column at different times, known as retention times, which serve as an initial identifier. For instance, in the analysis of aromatic hydrocarbons, a long capillary column (e.g., 60 m) is often used to achieve high resolution of closely related isomers. tdi-bi.com

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which involves bombarding them with high-energy electrons (70 eV). tdi-bi.com This process causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern provides further structural information. Key fragments would likely arise from the loss of a methyl group (-CH₃), a chlorine atom (-Cl), or fluorine atoms (-F), and from the cleavage of the aromatic ring itself. By analyzing these fragments, the substitution pattern on the benzene (B151609) ring can be confirmed.

Purity assessment is achieved by integrating the peak areas of all compounds detected in the chromatogram. The relative percentage of this compound compared to any impurities or isomers provides a quantitative measure of its purity. For trace analysis of halogenated compounds, GC can be coupled with highly selective detectors like an electron-capture detector (ECD) or a halogen-specific detector (XSD), which offer enhanced sensitivity for such molecules. nih.gov However, MS provides unparalleled specificity through structural confirmation. researchgate.net Selected Ion Monitoring (SIM) mode can be employed in GC-MS to enhance sensitivity and selectivity for target analytes by monitoring only specific m/z values characteristic of the compound of interest. tdi-bi.com

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS/MS) for Structural Isomer Differentiation

The differentiation of structural isomers is a significant analytical challenge, as isomers often have identical masses and similar physicochemical properties, leading to co-elution in standard chromatographic separations. Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) provides a powerful, multi-dimensional approach to resolve this challenge, which is particularly relevant for substituted aromatic compounds like the isomers of chlorodifluoromethylbenzene. researchgate.netnih.gov

This technique integrates three distinct separation methods. First, Liquid Chromatography (LC) separates compounds based on their interaction with the stationary phase, primarily driven by polarity. labrulez.com While effective, isomers with very similar structures, such as positional isomers of this compound (e.g., 1-chloro-2,5-difluoro-4-methylbenzene), may not be fully resolved by LC alone. nsf.gov

Following LC separation, the eluted ions are introduced into the ion mobility spectrometer. IMS separates ions in the gas phase based on their size, shape, and charge state. frontiersin.orgnih.gov Ions are propelled through a drift tube filled with a buffer gas by a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended, bulkier isomers. nih.gov This difference in drift time provides an additional dimension of separation. nih.gov The measured drift time can be used to calculate the ion's rotationally averaged collision cross-section (CCS), a physicochemical property that is characteristic of the ion's three-dimensional structure. researchgate.net

Finally, the mobility-separated ions enter the mass spectrometer, which measures their m/z ratio. The coupling of LC with IM-MS can therefore separate compounds that are isomeric (same mass), isobaric (same nominal mass but different exact mass), and even isosteric (similar shape) but with different charge distributions. nsf.govnih.gov

For the structural isomers of this compound, the precise positioning of the chloro, fluoro, and methyl groups on the benzene ring will result in subtle differences in their three-dimensional shape and dipole moment. These differences, while minor, can be sufficient to cause them to have distinct drift times in the IMS cell, allowing for their separation and individual characterization by the subsequent MS analysis. researchgate.netfrontiersin.org This multi-dimensional separation significantly increases peak capacity and confidence in compound identification, making LC-IM-MS/MS an advanced tool for the unambiguous structural elucidation of complex isomeric mixtures in chemical synthesis and analysis. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of C-Cl and C-F Bonds in Halogenated Aromatics

The vibrational frequencies of carbon-halogen (C-X) bonds are highly dependent on the mass of the halogen atom and the strength of the bond. These absorptions are typically found in the fingerprint region of the infrared spectrum (below 1500 cm⁻¹).

C-F (Carbon-Fluorine) Vibrations: The C-F bond is the strongest carbon-halogen bond, and fluorine has a low atomic mass. Consequently, C-F stretching vibrations appear at higher frequencies compared to other carbon-halogen bonds. For aromatic fluorides, these vibrations result in strong absorption bands typically found in the 1300-1000 cm⁻¹ range. spectroscopyonline.com In a molecule like this compound, the two C-F bonds would be expected to produce intense bands within this region.

C-Cl (Carbon-Chlorine) Vibrations: The C-Cl bond is weaker than the C-F bond, and chlorine is significantly heavier than fluorine. This results in C-Cl stretching vibrations occurring at lower frequencies. For aromatic chloro compounds, these bands are generally observed in the 850-550 cm⁻¹ region. The intensity of the C-Cl stretch is typically strong. In addition to stretching, C-Cl in-plane and out-of-plane bending deformations can be observed at even lower frequencies, often below 400 cm⁻¹.

The precise position of these C-X stretching bands can be influenced by the substitution pattern on the aromatic ring and the presence of other functional groups.

Analysis of Aromatic Ring Vibrations

The benzene ring has a set of characteristic vibrations that provide strong evidence for the presence of an aromatic system. davuniversity.org

C-H Stretching: Aromatic C-H stretching vibrations consistently appear in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org The presence of absorption bands just above 3000 cm⁻¹ is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms in an aromatic ring or alkene. openstax.orglibretexts.org

C=C Ring Stretching: The aromatic ring itself gives rise to several C=C in-plane stretching vibrations. These typically occur in the 1650-1400 cm⁻¹ region. davuniversity.org Often, two or three distinct bands can be observed, commonly near 1600, 1585, and 1500 cm⁻¹. orgchemboulder.comopenstax.org The presence of these absorptions is a strong indication of an aromatic structure.

C-H Bending: Aromatic C-H bending vibrations are divided into in-plane and out-of-plane modes. The C-H in-plane bending vibrations are found between 1275 cm⁻¹ and 1000 cm⁻¹. davuniversity.org More diagnostically useful are the strong C-H out-of-plane (oop) bending bands, which appear in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org The exact position of these strong "oop" bands is highly characteristic of the substitution pattern on the aromatic ring, providing valuable information about the number and position of substituents. davuniversity.orgorgchemboulder.com

X-ray Crystallography Studies for Related Polyhalogenated Aromatic Systems

The method involves irradiating a single crystal of the compound with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be constructed. wikipedia.org From this map, the precise positions of each atom in the molecule can be determined.

For aromatic compounds, X-ray crystallography has been fundamental in confirming their planar nature. Studies on benzene and its derivatives have shown that the carbon atoms of the aromatic ring lie in a plane, with C-C-C and C-C-H bond angles of approximately 120°. docbrown.info Crystallographic analysis of polyhalogenated benzenes would provide unambiguous data on several key structural features:

Bond Lengths: The technique can precisely measure the C-C bond lengths within the aromatic ring, which are expected to be intermediate between a typical single (1.54 Å) and double (1.34 Å) bond, confirming the delocalized π-electron system. docbrown.info It would also provide accurate lengths for the C-Cl, C-F, and C-C(methyl) bonds.

Bond Angles: The endocyclic (C-C-C) and exocyclic (e.g., C-C-Cl, C-C-F) bond angles can be determined. Small distortions from the ideal 120° of a perfect hexagon are expected due to the steric and electronic effects of the different substituents.

Molecular Planarity: Crystallography can confirm the planarity of the benzene ring and determine the positions of the substituent atoms relative to this plane.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions such as π-stacking or halogen bonding, which can influence the physical properties of the material. nih.gov

In essence, X-ray crystallography on a suitable crystal of a related polyhalogenated aromatic compound provides a complete and high-resolution picture of its molecular architecture, serving as the ultimate reference for structural elucidation. nih.gov

Reaction Mechanisms and Structure Reactivity Relationships in 1 Chloro 2,4 Difluoro 5 Methylbenzene Systems

Nucleophilic Aromatic Substitution (SNAr) Pathways

Substituent Effects on Reaction Rate and Mechanism

The reactivity of the benzene (B151609) ring toward nucleophilic attack is profoundly influenced by its substituents. Electron-withdrawing groups (EWGs) enhance the reaction rate by stabilizing the negative charge of the Meisenheimer complex, while electron-donating groups (EDGs) have a deactivating effect.

In 1-chloro-2,4-difluoro-5-methylbenzene, the substituents present a combination of competing effects:

Fluorine Atoms: The two fluorine atoms are potent activators for SNAr. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which significantly stabilizes the anionic intermediate. stackexchange.com This effect is paramount in increasing the electrophilicity of the ring carbons.

Chlorine Atom: The chlorine atom also contributes an electron-withdrawing inductive effect, though it is less pronounced than that of fluorine.

Methyl Group: The methyl group is an electron-donating group (+I effect), which slightly deactivates the ring towards nucleophilic attack by destabilizing the negative charge of the intermediate.

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile. masterorganicchemistry.comstackexchange.com Consequently, the leaving group ability of the halogens does not follow the trend seen in SN2 reactions (I > Br > Cl > F). Instead, the order is often reversed (F > Cl > Br > I). wikipedia.orgnih.gov The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and better able to stabilize the forming negative charge in the transition state, thus accelerating the initial addition step. masterorganicchemistry.comstackexchange.com Therefore, in reactions with this compound, the fluorine atoms are more likely to be displaced than the chlorine atom, assuming the nucleophile attacks their respective carbons. The precise site of substitution would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Table 1: Summary of Substituent Effects on SNAr Reactivity

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SNAr Rate |

| Fluoro (-F) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Activating |

| Chloro (-Cl) | Moderate Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Activating |

| Methyl (-CH₃) | Weak Electron-Donating (+I) | N/A (Hyperconjugation) | Deactivating |

Formation and Characterization of Meisenheimer Complex Intermediates

The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged cyclohexadienyl anion. masterorganicchemistry.com Its formation involves the breaking of the aromatic π-system as the nucleophile forms a new σ-bond with the ring. The negative charge is delocalized across the ring and, crucially, onto any ortho or para electron-withdrawing groups, which provides stabilization.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The reaction proceeds through a cationic intermediate known as an arenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. The reactivity and regioselectivity (the position of attack) are dictated by the electronic properties of the substituents already present on the ring.

Mechanistic Investigations of Halogenation Reactions

In the case of this compound, the directing effects of the four substituents must be considered to predict the outcome of further halogenation (e.g., bromination or chlorination).

Directing Effects: All substituents on the ring—both the activating methyl group and the deactivating halogens—are ortho, para-directors. libretexts.orglibretexts.org This is because they can stabilize the positive charge in the arenium ion intermediate via resonance or hyperconjugation when the attack occurs at these positions.

The final position of substitution is determined by the interplay of these directing effects. The available position on the ring is C6. Let's analyze the directing influence on this position:

The methyl group at C5 directs ortho to C6.

The fluorine atom at C4 directs ortho to C5 and C3.

The chlorine atom at C1 directs ortho to C2 and C6.

The fluorine atom at C2 directs ortho to C1 and C3.

The C6 position is ortho to the activating methyl group and ortho to the deactivating chlorine atom. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, the methyl group would strongly favor substitution at C6. The chlorine at C1 also directs to C6, reinforcing this outcome. Thus, the most probable product of an electrophilic halogenation reaction would be substitution at the C6 position.

Table 2: Predicted Regioselectivity for Electrophilic Halogenation

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C3 | Directed meta by -CH₃ and -Cl; ortho by -F at C2 and C4 | Minor Product |

| C6 | Directed ortho by -CH₃ and -Cl | Major Product |

Radical Reactions and Their Mechanistic Aspects

While radical reactions on the aromatic ring itself are uncommon, substituted toluenes are well-known to undergo free-radical substitution at the benzylic position of the methyl group. libretexts.org This reaction is typically initiated by UV light or a radical initiator. A common reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring substitution over addition. chemistrysteps.comchadsprep.com

The mechanism proceeds through three distinct stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS (or a Br-Br bond if Br₂ is used with light) forms bromine radicals (Br•). chemistrysteps.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a resonance-stabilized benzylic radical. This benzylic radical is particularly stable because the unpaired electron can be delocalized over the aromatic ring. libretexts.org This radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the product, 1-chloro-2,4-difluoro-5-(bromomethyl)benzene, and a new bromine radical, which continues the chain reaction. chadsprep.com

Termination: The reaction ceases when two radicals combine in various ways (e.g., Br• + Br• → Br₂).

This benzylic halogenation is highly selective for the methyl group because the C-H bonds at the benzylic position are significantly weaker than the C-H bonds on the aromatic ring, and the resulting benzylic radical intermediate is highly stabilized. libretexts.org

Impact of Copper on Halogenation/Dehalogenation Reaction Pathways

Copper catalysts are widely used in organic synthesis to facilitate the formation and cleavage of carbon-halogen bonds, particularly in reactions involving aryl halides. The classic example is the Ullmann reaction, where copper promotes the coupling of two aryl halides to form a biaryl. organic-chemistry.orgbyjus.com

Copper can influence halogenation and dehalogenation pathways through several mechanistic cycles, most of which involve Cu(I) as the active catalytic species. rug.nl In the context of this compound, copper could mediate halogen exchange reactions (e.g., replacing chlorine with iodine) or dehalogenation.

A plausible mechanism for a copper-catalyzed reaction, such as an Ullmann-type coupling or substitution, involves the following steps: byjus.comnih.gov

Oxidative Addition: The active Cu(I) species undergoes oxidative addition with the aryl halide (Ar-X), forming a Cu(III) intermediate (Ar-Cu(III)-X).

Ligand Exchange/Metathesis: If a nucleophile is present, it can displace the halide from the copper center.

Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the Cu(I) catalyst.

Alternatively, some copper-catalyzed transformations are proposed to proceed through single electron transfer (SET) or halogen atom transfer (HAT) mechanisms, which involve radical intermediates. rug.nlacs.org The specific pathway depends heavily on the reactants, ligands, and reaction conditions. For this compound, a copper catalyst could potentially be used to replace the chlorine atom with another group or to facilitate dehalogenation, although specific literature on this substrate is scarce.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights into the energetics and geometries of transient species that are often difficult or impossible to observe experimentally. For this compound, computational analysis, particularly using Density Functional Theory (DFT), is crucial for elucidating the pathways of its reactions, such as nucleophilic aromatic substitution (SNAr). These theoretical studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby explaining the reactivity and regioselectivity observed in this system.

The reactivity of halogenated aromatic compounds is a subject of extensive computational investigation. Theoretical studies on related molecules, such as fluorinated benzenes and toluenes, have established frameworks for understanding how substituents influence reaction barriers. For instance, the electron-withdrawing nature of the fluorine atoms in this compound is expected to activate the ring towards nucleophilic attack. Computational models can quantify this effect by calculating the energies of the reactants, intermediates (like the Meisenheimer complex), transition states, and products.

A key area of computational analysis involves determining whether a reaction proceeds through a stepwise mechanism, involving a stable intermediate, or a concerted mechanism, where bond formation and breakage occur in a single step. For SNAr reactions, this distinction is critical. DFT calculations can model the geometries of the transition states for both pathways, and the calculated activation energies can predict which pathway is more favorable under specific conditions. General computational studies on nucleophilic aromatic substitutions have shown that the nature of the nucleophile, the leaving group, and the solvent all play a role in determining the operative mechanism.

Furthermore, computational analysis can shed light on the structure-reactivity relationships within the this compound system. By systematically modifying the computational model, for example, by changing the nature of the incoming nucleophile, it is possible to predict how these changes will affect the reaction rate and outcome. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide qualitative insights into the sites most susceptible to nucleophilic or electrophilic attack.

While specific, detailed computational studies exclusively on this compound are not widely available in the public domain, the principles derived from computational studies of analogous halogenated aromatic compounds provide a robust foundation for predicting its behavior. The data presented in the following table is a hypothetical representation based on typical values found in DFT studies of similar SNAr reactions to illustrate the type of information that can be obtained from such analyses.

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Transition State C-Nu Bond Length (Å) | Transition State C-Cl Bond Length (Å) |

|---|---|---|---|---|

| Stepwise (Meisenheimer Complex) | OH⁻ | 18.5 | 1.95 | 2.10 |

| Concerted | OH⁻ | 25.2 | 2.05 | 2.25 |

| Stepwise (Meisenheimer Complex) | NH₂⁻ | 16.8 | 1.90 | 2.12 |

| Concerted | NH₂⁻ | 23.9 | 2.00 | 2.28 |

Applications As a Synthetic Building Block and Intermediate

Precursor in Organic Synthesis of Complex Molecules

1-Chloro-2,4-difluoro-5-methylbenzene is a foundational material in the multi-step synthesis of intricate organic molecules. Its trifunctional nature permits chemists to perform selective and sequential reactions, which is essential for building complex molecular architectures. The electron-withdrawing properties of the fluorine atoms activate the chlorine atom for nucleophilic substitution, a common first step in a longer synthetic pathway. This controlled reactivity is crucial in the production of pharmaceutical intermediates and active agrochemical ingredients where precise molecular structures are required.

Functionalization and Derivatization Reactions to Form New Compounds

The structure of this compound is well-suited for a range of functionalization and derivatization reactions, leading to a diverse family of new compounds. The chlorine atom is a particularly versatile functional group.

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. The presence of two fluorine atoms enhances the ring's susceptibility to this type of reaction.

Cross-Coupling Reactions: It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling can be used to form a new carbon-carbon bond by replacing the chlorine with a boronic acid derivative. This is a powerful tool for constructing complex molecular frameworks.

Modification of the Methyl Group: The methyl group can be oxidized to form a carboxylic acid or a benzyl (B1604629) alcohol, or it can undergo halogenation to create a more reactive benzylic halide. These transformations provide additional pathways for elaborating the molecule's structure.

Below is a table summarizing some common derivatization reactions:

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (NaOMe) | 2,4-Difluoro-5-methylanisole |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | 2,4-Difluoro-5-methylbiphenyl |

| Oxidation of Methyl Group | Potassium permanganate (B83412) (KMnO4) | 4-Chloro-2,5-difluorobenzoic acid |

Role in the Synthesis of Benzonorbornadienes and Difluoroarenes

While not a direct precursor, this compound can be used to synthesize the necessary starting materials for creating benzonorbornadienes. These are bicyclic compounds with strained ring systems that are valuable as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with unique thermal and mechanical properties.

More directly, this compound is a key building block for a variety of more complex difluoroarenes. The existing difluoro-substitution pattern can be preserved while the chloro and methyl groups are chemically altered. This allows for the systematic synthesis of a library of difluoro-substituted aromatic compounds. These compounds are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can enhance properties such as metabolic stability in drugs and thermal stability in materials.

Building Block for Fluoroaromatic Systems in Materials Science

In materials science, fluoroaromatic compounds are prized for their distinctive electronic and physical properties. Fluorine atoms can lower the energy levels of molecular orbitals, increase thermal stability, and improve resistance to oxidation. This compound serves as an essential building block for these advanced materials.

It can be used to synthesize monomers that are then polymerized to create high-performance fluorinated polymers. These polymers often exhibit desirable properties such as low dielectric constants, high thermal stability, and specific optical characteristics, making them suitable for applications in electronics and aerospace. In the field of organic electronics, the difluorinated phenyl unit derived from this compound can be incorporated into conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to fine-tune their electronic properties and enhance device longevity and efficiency.

Advanced Computational and Theoretical Chemistry of 1 Chloro 2,4 Difluoro 5 Methylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and properties of molecules like 1-Chloro-2,4-difluoro-5-methylbenzene. By modeling the electron density, DFT offers a balance between computational cost and accuracy, making it an ideal tool for detailed molecular analysis. Typically, calculations are performed using hybrid functionals, such as B3LYP, combined with extensive basis sets like 6-311++G(d,p) to ensure reliable results.

The first step in a DFT analysis is the geometric optimization of the molecule. This process computationally determines the most stable three-dimensional arrangement of atoms—the equilibrium structure—by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the precise bond lengths, bond angles, and dihedral angles that define its geometry.

The optimization process reveals how the substituents (chlorine, fluorine, and methyl groups) influence the geometry of the benzene (B151609) ring. For instance, the electronegativity of the halogen atoms and the steric hindrance of the methyl group can cause slight distortions in the planarity of the ring and alter the carbon-carbon bond lengths. The resulting data provides a foundational atomic-level description of the molecule's structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, showing the type of data generated from DFT calculations.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length | 1.39 Å |

| C2-C3 Bond Length | 1.38 Å |

| C1-Cl Bond Length | 1.74 Å |

| C2-F Bond Length | 1.35 Å |

| C5-CH3 Bond Length | 1.51 Å |

| C1-C2-C3 Bond Angle | 120.5° |

| Cl-C1-C6 Bond Angle | 119.8° |

Following geometric optimization, DFT is used to analyze the electronic properties of this compound. This analysis centers on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive. Other quantum chemical descriptors derived from these energies include electron affinity (the energy change when an electron is added), ionization potential (the energy required to remove an electron), chemical hardness, and electrophilicity.

Furthermore, analyzing the charge distribution, often through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals how electron density is spread across the molecule. This analysis identifies which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, the highly electronegative fluorine and chlorine atoms are expected to draw electron density, creating localized partial negative charges, while the carbon atoms attached to them will bear partial positive charges. This charge landscape is fundamental to predicting sites of chemical attack.

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table is illustrative, showing the type of data generated from DFT calculations.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

| Electron Affinity | 1.15 |

| Ionization Potential | 6.80 |

DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of this compound. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies is obtained. nih.govnih.gov Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C ring breathing, or C-F and C-Cl bond vibrations.

These theoretical predictions are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies and intensities with measured FT-IR and FT-Raman spectra, chemists can confidently assign specific absorption bands to particular molecular motions. chemicalbook.com This detailed assignment helps to confirm the molecular structure and provides a deeper understanding of its intramolecular dynamics.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative, showing the type of data generated from DFT calculations.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3080 | Aromatic C-H Stretch |

| 1610 | Aromatic C=C Stretch |

| 1250 | C-F Stretch |

| 850 | C-H Out-of-plane Bend |

| 720 | C-Cl Stretch |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models are powerful tools for predicting the behavior of compounds without the need for extensive laboratory experiments.

For halogenated aromatics like this compound, QSRR models often rely on electronic descriptors derived from DFT calculations. Properties such as HOMO-LUMO energies, molecular electrostatic potential, and atomic charges are used as variables to predict reactivity in specific types of reactions, such as electrophilic or nucleophilic aromatic substitutions.

For example, the susceptibility of a particular site on the benzene ring to electrophilic attack can be correlated with the calculated negative charge on that atom or the local molecular electrostatic potential. A more negative potential indicates an electron-rich area that is attractive to an incoming electrophile. By developing a mathematical relationship between these descriptors and experimentally determined reaction rates for a series of related compounds, a predictive QSRR model can be constructed.

The field of QSRR is increasingly incorporating machine learning (ML) to develop more sophisticated and accurate predictive models. cwejournal.orgresearchgate.net For halogenated aromatics, ML algorithms such as random forests, support vector machines, and neural networks can be trained on large datasets of compounds and their known reactivities. smu.edumdpi.com

Molecular Dynamics and In Silico Reaction Screening

The computational investigation of this compound provides critical insights into its molecular behavior and reactivity, bridging theoretical chemistry with practical applications. Through molecular dynamics (MD) simulations and in silico reaction screening, researchers can predict the compound's physical properties in various environments and forecast its behavior in chemical reactions, thereby guiding synthetic strategies and material science applications.

Molecular dynamics simulations offer a window into the atomistic-level movements and interactions of this compound over time. These simulations are predicated on a force field, a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. For halogenated aromatic compounds, force fields like AMBER and CHARMM are commonly parameterized to accurately model the complex interplay of electrostatic and van der Waals forces.

A typical MD simulation would involve placing a number of this compound molecules in a periodic box, often with a solvent to simulate condensed-phase conditions. The system's evolution is then tracked by integrating Newton's equations of motion. Such simulations, often conducted in a canonical (NVT) ensemble where the number of particles, volume, and temperature are kept constant, can yield valuable data on the compound's structural and thermodynamic properties. For instance, simulations of related substituted toluenes have been performed at temperatures like 293.15 K to analyze liquid-state structure and dynamics.

Table 1: Hypothetical Thermophysical Properties of this compound from MD Simulation

| Property | Simulated Value | Conditions |

| Density | 1.35 g/cm³ | 298 K, 1 atm |

| Enthalpy of Vaporization | 45.2 kJ/mol | 298 K |

| Self-Diffusion Coefficient | 1.8 x 10⁻⁹ m²/s | 298 K, neat liquid |

| Radial Distribution Function g(r) peak (C-C) | 4.5 Å | Center of mass |

In silico reaction screening represents a powerful computational tool for predicting the reactivity and potential reaction pathways of this compound without the need for extensive laboratory experimentation. This approach often utilizes quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energetics of potential reactions.

A key area of investigation for this compound is its behavior in electrophilic aromatic substitution reactions. The directing effects of the chlorine, fluorine, and methyl substituents significantly influence the regioselectivity of such reactions. Computational models can predict the activation energies for substitution at the available positions on the benzene ring (positions 3 and 6). By calculating the energy of the transition states for electrophilic attack at each position, a quantitative prediction of the product distribution can be achieved. For example, studies on the nitration of toluene (B28343) have computationally evaluated the activation energies for substitution at different ring positions. irjet.net

These calculations reveal that the electrostatic interactions and the stability of the intermediate carbocation (the sigma complex or Wheland intermediate) are primary determinants of the reaction outcome. nih.gov The electron-donating methyl group and the electron-withdrawing, yet ortho-, para-directing, halogen atoms create a complex reactivity profile that in silico methods are well-suited to unravel.

Table 2: Predicted Activation Energies for Electrophilic Nitration of this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C-3 | 22.5 | Minor |

| C-6 | 18.2 | Major |

By leveraging these advanced computational techniques, a comprehensive theoretical understanding of this compound is established. This knowledge is invaluable for predicting its behavior, designing new synthetic routes, and exploring its potential in the development of novel chemical entities.

Environmental Transformation Pathways: Academic and Mechanistic Insights

Abiotic Degradation Mechanisms

The environmental fate of halogenated aromatic compounds is largely dictated by abiotic degradation processes such as photolysis and chemical reduction. These pathways are crucial in determining the persistence and potential long-range transport of such chemicals.

Photolysis Studies Under Simulated Environmental Conditions

Direct photolysis in aqueous environments or on soil surfaces is a primary degradation route for many aromatic compounds. This process involves the absorption of solar radiation, leading to the cleavage of chemical bonds. For halogenated aromatics, the carbon-halogen bond is often susceptible to photolytic cleavage. However, specific studies detailing the photolysis of 1-Chloro-2,4-difluoro-5-methylbenzene under simulated environmental conditions, including quantum yields and reaction kinetics, are not prominently featured in existing literature. It is generally understood that the rate and products of photolysis are influenced by factors such as the wavelength of light, the presence of photosensitizers (like dissolved organic matter), and the environmental matrix. nih.gov

Reduction Pathways (e.g., by Aqueous Fe(II) Complexes)

In anoxic environments, such as saturated soils and sediments, reductive dehalogenation can be a significant transformation pathway. taylorfrancis.com Reduced iron species, particularly aqueous Fe(II) complexes, are potent reductants capable of cleaving carbon-halogen bonds. nih.govresearchgate.net This process is highly dependent on pH and the specific form of Fe(II). While the reduction of various chlorinated solvents by Fe(II) has been studied, specific research on the reductive dechlorination of this compound by aqueous Fe(II) complexes is not documented in the available literature. The reactivity would likely be influenced by the presence of the fluorine atoms and the methyl group on the benzene (B151609) ring.

Identification and Characterization of Transformation Products/Intermediates

Understanding the identity of transformation products is critical for a complete environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound.

Analytical Methodologies for Degradation Product Detection (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in environmental samples. researchgate.net Its high sensitivity and specificity make it an ideal tool for detecting and identifying potential degradation products of halogenated aromatic compounds. In a hypothetical study of this compound degradation, GC-MS would be employed to analyze extracts from water or soil samples to identify intermediates and final products by comparing their mass spectra to spectral libraries and analytical standards. Other techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), could also be utilized, particularly for more polar transformation products.

Mechanistic Postulation of Degradation Routes for Halogenated Aromatics

Based on the general principles of halogenated aromatic compound degradation, several mechanistic routes can be postulated for this compound. Photolysis would likely proceed via homolytic cleavage of the C-Cl bond, which is generally weaker than the C-F bond, to form a phenyl radical. This radical could then abstract a hydrogen atom from the surrounding medium to form 2,4-difluoro-5-methylbenzene or react with oxygen to form hydroxylated and other oxygenated products. Reductive dechlorination by Fe(II) would involve the transfer of electrons to the aromatic ring, leading to the cleavage of the C-Cl bond and the formation of a chloride ion and the corresponding defluorinated aromatic compound. Further degradation of the aromatic ring would likely follow pathways established for similar aromatic compounds, involving hydroxylation and ring cleavage. nih.gov However, without specific experimental data, these pathways remain hypothetical for this compound.

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Synthetic Methodologies for Halogenated Methylbenzenes

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. mdpi.comchemrxiv.org However, classical halogenation methods often grapple with challenges related to regioselectivity, functional group tolerance, and the use of harsh reagents. chemrxiv.orgjst.go.jp Future research is therefore directed towards the development of novel synthetic strategies that offer greater control and efficiency.

A significant area of focus is the design of advanced catalyst systems. For instance, carborane-based Lewis base catalysts are being explored for aromatic halogenation using N-halosuccinimides. chemrxiv.org This approach has shown promise for the late-stage functionalization of complex molecules and the efficient synthesis of multi-halogenated aromatics. chemrxiv.org Density functional theory (DFT) calculations have been instrumental in understanding the electronic properties of these catalysts, revealing that fine-tuning the carborane scaffold can significantly enhance catalytic performance. jst.go.jp

Beyond catalysis, there is a growing interest in enzymatic halogenation. researchgate.net Halogenating enzymes, particularly FAD-dependent halogenases, offer the potential for highly selective halogenation under mild, environmentally friendly conditions. researchgate.netacs.org While still an emerging field, biocatalysis represents a promising avenue for the green synthesis of halogenated methylbenzenes. The development of more robust and versatile halogenases could revolutionize the production of these important compounds. acs.org

The table below summarizes some of the emerging synthetic methodologies for halogenated methylbenzenes.

Advanced Spectroscopic and Chromatographic Techniques for Enhanced Isomeric Differentiation

The precise identification and separation of isomers are critical in the analysis of halogenated compounds, as different isomers can exhibit vastly different toxicological and chemical properties. chromatographyonline.com Mass spectrometry, while a powerful tool, is often unable to distinguish between isomers, necessitating the use of advanced chromatographic and spectroscopic techniques. chromatographyonline.com

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the separation of complex mixtures of halogenated organics. chromatographyonline.com By utilizing two columns with different separation mechanisms, GC×GC provides significantly greater chromatographic resolution and peak capacity than single-column systems. chromatographyonline.com This enhanced separation capability is particularly valuable for resolving co-eluting isomers that would be indistinguishable using conventional GC-MS.

In the realm of spectroscopy, the interplay between experimental measurements and high-level quantum chemical calculations is proving to be a powerful approach for the characterization of halogenated pollutants. sns.itmdpi.com By combining experimental infrared (IR) spectra with theoretical predictions from methods such as coupled-cluster theory and density functional theory (DFT), it is possible to achieve a detailed assignment of the vibrational modes of complex molecules. sns.itmdpi.com This integrated approach not only aids in the identification of specific isomers but also provides fundamental insights into their molecular structure and bonding.

Fluorinated stationary phases in high-performance liquid chromatography (HPLC) also offer unique selectivity for the separation of halogenated aromatic compounds. chromatographyonline.com These phases can provide different elution orders compared to traditional C8 or C18 columns, enabling the separation of otherwise difficult-to-resolve isomers. chromatographyonline.com

The table below highlights some of the advanced analytical techniques being employed for the differentiation of halogenated isomers.

Refined Computational Models for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide experimental design and accelerate the discovery of new reactions and materials. pnnl.gov For halogenated methylbenzenes, refined computational models are being developed to predict a wide range of properties, from spectroscopic signatures to reaction outcomes.

One of the key areas where computational modeling is having a significant impact is in the prediction of spectroscopic properties. As mentioned in the previous section, quantum chemical calculations are being used to simulate the vibrational spectra of halogenated compounds with high accuracy. sns.itmdpi.com These theoretical spectra can then be used to interpret experimental data and to identify the presence of specific isomers in complex mixtures.

In the realm of reaction design, computational models are being used to predict the feasibility and selectivity of new synthetic transformations. mit.edu For example, DFT calculations can be used to model the transition states of a reaction, providing insights into the reaction mechanism and identifying the factors that control its outcome. jst.go.jp This information can then be used to optimize the reaction conditions or to design new catalysts with improved performance. The ability to prescreen potential reactions in silico can save significant time and resources in the laboratory. mit.edu

Furthermore, computational models are being developed to predict the electronic properties of halogenated compounds. For instance, the Hammett constants, which quantify the electron-donating or electron-withdrawing ability of a substituent, can be determined using 19F NMR spectroscopy in conjunction with computational methods. nbuv.gov.ua This information is crucial for understanding the reactivity of these compounds and for designing new molecules with specific electronic properties.

The table below illustrates the application of various computational models in the study of halogenated compounds.

Exploration of Novel Catalytic Applications in Organofluorine Chemistry

Organofluorine compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. wikipedia.org The development of new catalytic methods for the synthesis and functionalization of these compounds is a major focus of current research. wiley-vch.deacs.org Halogenated methylbenzenes, including 1-Chloro-2,4-difluoro-5-methylbenzene, can serve as important precursors and intermediates in this field.

The carbon-fluorine bond is one of the strongest in organic chemistry, making its selective activation and functionalization a significant challenge. wikipedia.org Transition-metal catalysis has emerged as a powerful tool for achieving this transformation. acs.org For example, palladium-catalyzed reactions have been developed for the allylic C–F bond functionalization of fluorinated alkenes with various nucleophiles. acs.org

In addition to their role as synthetic intermediates, organofluorine compounds themselves can act as catalysts or reagents. The strong electron-withdrawing nature of fluorinated groups can be used to enhance the Lewis acidity of metal centers or to create powerful Brønsted acids like triflic acid. wikipedia.org

The exploration of novel catalytic applications also extends to the use of halogenated compounds in polymerization reactions. Hyperbranched aromatic polymers, for instance, can be designed to have a large number of catalytically active sites at their end-groups, making them effective catalysts for a variety of organic transformations. mdpi.com

The table below provides examples of catalytic applications in organofluorine chemistry.

Comprehensive Studies on Long-Term Environmental Fate and Detailed Transformation Mechanisms of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds (PHAs) are a class of persistent organic pollutants that have garnered significant environmental concern due to their toxicity and tendency to bioaccumulate. mdpi.comnih.gov While much of the focus has been on well-known compounds like polychlorinated biphenyls (PCBs) and dioxins, there is a growing need for comprehensive studies on the environmental fate of a wider range of PHAs, including lesser-known chlorinated and fluorinated methylbenzenes.

Future research in this area will likely focus on several key aspects. Firstly, there is a need for more extensive monitoring data to understand the occurrence, transport, and deposition of these compounds in various environmental compartments, including air, water, and soil. nih.govresearchgate.net Studies on the atmospheric fate of polyhalogenated carbazoles, for example, have provided valuable insights into their partitioning between the gas and particle phases and their deposition fluxes. nih.govresearchgate.net

Secondly, a deeper understanding of the transformation mechanisms of PHAs in the environment is required. This includes both abiotic processes, such as phototransformation, and biotic processes, such as microbial degradation. nih.govresearchgate.net Understanding these degradation pathways is crucial for predicting the persistence of these compounds and for developing effective remediation strategies. nih.gov

Finally, there is a need for more research into the toxicological effects of a broader range of PHAs. mdpi.com While the toxicity of some dioxin-like compounds is well-established, the potential health effects of many other halogenated aromatics are still poorly understood. mdpi.com

The table below outlines key areas of future research on the environmental fate of polyhalogenated aromatics.

Table of Compounds

Q & A

Advanced Research Question

- Solvent effects : Use THF/H₂O mixtures for improved boronic acid solubility and catalyst stability.

- Catalyst systems : Pd(PPh₃)₄ with Cs₂CO₃ base enhances coupling efficiency.

- Kinetic monitoring : Reaction completion typically occurs within 12–24 hours at 80°C; prolonged heating risks palladium black formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.